molecular formula C13H9Li2N5O9S2 B1675366 Lucifer yellow CAS No. 77944-88-8

Lucifer yellow

Cat. No. B1675366
CAS RN: 77944-88-8
M. Wt: 442.3 g/mol
InChI Key: RPKCZJYDUKVMGF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lucifer Yellow is a fluorescent dye used in cell biology . It was invented by Walter W. Stewart at the National Institutes of Health and patented in 1978 . The key property of Lucifer Yellow is that it can be readily visualized in both living and fixed cells using a fluorescence microscope .


Synthesis Analysis

For common usage, Lucifer Yellow is compounded with carbohydrazide (CH) and prepared as a lithium salt . The CH group allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . Other cations such as ammonium or potassium can be used when lithium is undesirable, but the resulting salts are less soluble in water .


Molecular Structure Analysis

The preferred IUPAC name for Lucifer Yellow is Dilithium 6-amino-2-(hydrazinecarbonyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonate . Its chemical formula is C13H10Li2N4O9S2 . The molecular weight is 444.24 g·mol−1 .


Chemical Reactions Analysis

The key property of Lucifer Yellow is its fluorescence under UV light, which makes it ideal for visualizing living and fixed cells . In 1978, W. W. Stewart reported that staining with Lucifer Yellow reveals functional connections between cells, a process he called “dye coupling” .


Physical And Chemical Properties Analysis

Lucifer Yellow has a chemical formula of C13H10Li2N4O9S2 and a molecular weight of 444.24 g·mol−1 . Its excitation wavelength is 850 nm and the emission wavelength is 50 nm .

Scientific Research Applications

1. Cell Model Research

Lucifer Yellow has been effectively used in the establishment of the Caco-2 cell model, a significant tool in studying the absorption mechanism of chemical components in oral Chinese medicine. This application demonstrates the utility of Lucifer Yellow in evaluating the integrality, permeability, and transport properties of cell models, contributing to understanding the absorption characteristics of Chinese Medicine (Lai Xiao-ping, 2010).

2. Electrophysiological Studies

In electrophysiological research, Lucifer Yellow is used to visualize cell morphology. A study highlighted its influence on voltage-gated Na+ channels in mouse taste bud cells and hippocampal neurons, revealing its potential impact on cellular electrophysiology (Y. Higure et al., 2003).

3. Blood-Brain Barrier Integrity Indicator

Lucifer Yellow has been applied as an indicator of Blood-Brain Barrier (BBB) integrity in various in vitro models. Its utilization in this context aids in drug development and neurotoxicity studies, offering insights into the passage of substances across the BBB (J. Madden, 2020).

4. Fluorescent Immunoassays

The dye has been utilized as a label in fluorescent immunoassays, like the determination of albumin in serum. Its unique fluorescent properties and stability in water make it a beneficial tool in bioanalytical techniques (M. Bailey et al., 1983).

5. Dye-Coupling Studies

Lucifer Yellow has significantly contributed to the study of functional connections between cells. Its intense fluorescence and ability to spread from one cell to another enable the study of cell-to-cell communication and the transfer of small molecules (W. W. Stewart, 1978).

6. Neuronal Mapping and Microscopy

It is extensively used in neuronal mapping, where its properties allow for detailed visualization of neuronal structures and connections. Techniques like photooxidation reactions make Lucifer Yellow a valuable tool in electron microscopy and detailed morphological studies (A. Maranto, 1982).

7. Endocytosis and Cell Membrane Permeability Studies

Lucifer Yellow's entry into cell vacuoles and its release into extracellular mediums are utilized to study endocytosis and cell membrane permeability. These studies help understand macrophage functions and the transport mechanisms of organic anions (T. Steinberg et al., 1987).

8. Human Myometrial Cells Study

The dye has been applied in studying human myometrial cells, especially during pregnancy. It aids in understanding the changes in cell-to-cell coupling and the presence and permeability of gap junctions (N. Sakai et al., 1992).

9. Probing Subcellular Structures

Lucifer Yellow's reaction with sulfhydryl or amino groups makes it a useful probe in fluorescence energy transfer measurements. It provides insights into the structure of complex proteins and enzymes (C. Nalin et al., 1985).

Safety And Hazards

According to the safety data sheet, Lucifer Yellow is not classified according to the Globally Harmonized System (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Lucifer Yellow continues to be a valuable tool in cell biology, particularly in visualizing living and fixed cells . It is also used in research to study cell structure and communications . Future research may focus on improving the properties of Lucifer Yellow or finding new applications for this fluorescent dye.

properties

IUPAC Name

dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O9S2.2Li/c14-10-5-1-4(27(21,22)23)2-6-9(5)7(3-8(10)28(24,25)26)12(19)17(11(6)18)13(20)16-15;;/h1-3H,14-15H2,(H,16,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBFLQKQABVKGT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)C(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Li2N4O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70999134
Record name Dilithium 6-amino-2-(hydrazinylcarbonyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucifer yellow

CAS RN

77944-88-8
Record name Lucifer yellow
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077944888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilithium 6-amino-2-(hydrazinylcarbonyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUCIFER YELLOW
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9654F8OVKE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lucifer yellow
Reactant of Route 2
Lucifer yellow
Reactant of Route 3
Lucifer yellow
Reactant of Route 4
Lucifer yellow
Reactant of Route 5
Lucifer yellow
Reactant of Route 6
Lucifer yellow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.